molecular formula C9H10F3NO B1390732 2-Methoxy-3-(trifluoromethyl)benzylamine CAS No. 1017778-87-8

2-Methoxy-3-(trifluoromethyl)benzylamine

Cat. No. B1390732
CAS RN: 1017778-87-8
M. Wt: 205.18 g/mol
InChI Key: QONAOAWPUFJXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-3-(trifluoromethyl)benzylamine” is a laboratory chemical . It is used in the preparation of 6-substituted purines . It is a clear colorless to yellowish liquid .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-3-(trifluoromethyl)benzylamine” is C9H10F3NO . The InChI code is 1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 .


Physical And Chemical Properties Analysis

“2-Methoxy-3-(trifluoromethyl)benzylamine” is a clear colorless to yellowish liquid . It has a molecular weight of 205.18 . The storage temperature is ambient temperature .

Scientific Research Applications

Synthesis of 6-Substituted Purines

2-Methoxy-3-(trifluoromethyl)benzylamine: has been utilized in the synthesis of 6-substituted purines . These purines are significant because they form the basis of DNA and RNA nucleotides, and modifications to their structure can lead to new pharmacological properties. The trifluoromethyl group in particular can enhance the biological activity and metabolic stability of these compounds.

Development of Fluorinated Pharmaceuticals

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve drug properties such as metabolic stability, bioavailability, and binding affinity2-Methoxy-3-(trifluoromethyl)benzylamine could be used to introduce this group into new drug candidates, potentially leading to the development of novel therapeutics .

Material Science Research

In material science, 2-Methoxy-3-(trifluoromethyl)benzylamine can be used to modify the surface properties of materials. The introduction of a trifluoromethyl group can result in materials with altered hydrophobicity, which is valuable for creating water-repellent surfaces or modifying the interaction of materials with biological systems .

Chemical Synthesis Enhancer

This compound can act as a building block in chemical synthesis, particularly in the creation of complex molecules with specific three-dimensional shapes. The methoxy and trifluoromethyl groups can influence the reactivity and steric hindrance of intermediates, guiding the formation of the desired products .

Analytical Chemistry Applications

2-Methoxy-3-(trifluoromethyl)benzylamine: may be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds. Its unique chemical structure could improve the sensitivity and specificity of analytical methods such as mass spectrometry or chromatography .

Agricultural Chemical Research

The trifluoromethyl group is also found in many agrochemicals, where it can contribute to the efficacy and stability of pesticides and herbicides2-Methoxy-3-(trifluoromethyl)benzylamine could be a precursor in the synthesis of new agrochemicals that are more effective and environmentally friendly .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONAOAWPUFJXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242130
Record name 2-Methoxy-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethyl)benzylamine

CAS RN

1017778-87-8
Record name 2-Methoxy-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-3-(trifluoromethyl)benzylamine
Reactant of Route 2
2-Methoxy-3-(trifluoromethyl)benzylamine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-(trifluoromethyl)benzylamine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-(trifluoromethyl)benzylamine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-(trifluoromethyl)benzylamine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3-(trifluoromethyl)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.